molecular formula C5H4Cl2N4 B2599218 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride CAS No. 2307734-21-8

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride

Cat. No.: B2599218
CAS No.: 2307734-21-8
M. Wt: 191.02
InChI Key: OSBXAQMDWOEEDX-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with formamide, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Potential therapeutic agent for the treatment of cancer due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against CDKs, making it a promising candidate for further drug development .

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-9-10-4)7-2-8-5;/h1-2H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXAQMDWOEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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